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molecular formula C14H11Cl3N2O B1208322 N-(4-anilinophenyl)-2,2,2-trichloroacetamide

N-(4-anilinophenyl)-2,2,2-trichloroacetamide

Cat. No. B1208322
M. Wt: 329.6 g/mol
InChI Key: DXWLHYHAGCVSIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04098760

Procedure details

The following materials are charged to a reactor: 62.5 g (0.34 mole) 4-aminodiphenylamine, 39 g (0.37 mole) sodium carbonate and 500 ml benzene. To this stirred mixture, under nitrogen, is added a solution of 63.8 (0.35 mole) trichloroacetyl chloride in 100 ml benzene over a thirty minute period. Stirring is continued for another 31/2 hours. The crude product containing sodium chloride by-product is dried to remove solvent. The dried material is washed first with dilute HCl, then distilled water, air dried and the product is recrystallized from a methanol/benzene (1/2) solvent mixture. Melting point and elementary analysis are reported in Table I.
Quantity
62.5 g
Type
reactant
Reaction Step One
Quantity
39 g
Type
reactant
Reaction Step Two
[Compound]
Name
63.8
Quantity
0.35 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[CH:5][C:4]([NH:7][C:8]2[CH:13]=[CH:12][C:11]([NH2:14])=[CH:10][CH:9]=2)=[CH:3][CH:2]=1.C(=O)([O-])[O-].[Na+].[Na+].[Cl:21][C:22]([Cl:27])([Cl:26])[C:23](Cl)=[O:24].[Cl-].[Na+]>C1C=CC=CC=1>[NH:7]([C:8]1[CH:13]=[CH:12][C:11]([NH:14][C:23](=[O:24])[C:22]([Cl:27])([Cl:26])[Cl:21])=[CH:10][CH:9]=1)[C:4]1[CH:3]=[CH:2][CH:1]=[CH:6][CH:5]=1 |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
62.5 g
Type
reactant
Smiles
C1=CC=C(C=C1)NC2=CC=C(C=C2)N
Step Two
Name
Quantity
39 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
63.8
Quantity
0.35 mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(=O)Cl)(Cl)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Four
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]
Step Five
Name
Quantity
500 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The following materials are charged to a reactor
CUSTOM
Type
CUSTOM
Details
2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
is dried
CUSTOM
Type
CUSTOM
Details
to remove solvent
WASH
Type
WASH
Details
The dried material is washed first with dilute HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
distilled water, air dried
CUSTOM
Type
CUSTOM
Details
the product is recrystallized from a methanol/benzene (1/2) solvent mixture

Outcomes

Product
Name
Type
Smiles
N(C1=CC=CC=C1)C1=CC=C(NC(C(Cl)(Cl)Cl)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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